7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Vasopressin V2 Receptor Benzazepine SAR Tolvaptan Intermediate

7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a halogenated benzazepine building block widely used as a key intermediate in the synthesis of potent, orally active nonpeptide receptor antagonists. The 7-chloro substituent on the tetrahydrobenzazepine scaffold is critical for conferring high target affinity and oral bioavailability in two major therapeutic programs: selective vasopressin V2 receptor antagonists (e.g., tolvaptan/OPC-41061) and selective dopamine D1-like receptor antagonists (e.g., SCH 23390).

Molecular Formula C10H13Cl2N
Molecular Weight 218.12
CAS No. 1955516-22-9
Cat. No. B2431313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
CAS1955516-22-9
Molecular FormulaC10H13Cl2N
Molecular Weight218.12
Structural Identifiers
SMILESC1CCNC2=C(C1)C=C(C=C2)Cl.Cl
InChIInChI=1S/C10H12ClN.ClH/c11-9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2;1H
InChIKeyXMZRMXUMFMZUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride (CAS 1955516-22-9): Procurement-Focused Identity and Role


7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a halogenated benzazepine building block widely used as a key intermediate in the synthesis of potent, orally active nonpeptide receptor antagonists. The 7-chloro substituent on the tetrahydrobenzazepine scaffold is critical for conferring high target affinity and oral bioavailability in two major therapeutic programs: selective vasopressin V2 receptor antagonists (e.g., tolvaptan/OPC-41061) and selective dopamine D1-like receptor antagonists (e.g., SCH 23390) [1][2]. The hydrochloride salt form (CAS 1955516-22-9, MFCD09026873) provides improved crystallinity and handling characteristics relative to the free base, making it the preferred physical form for precise weighing and controlled synthetic transformations in medicinal chemistry and process development [3].

Why Unsubstituted or Differently Halogenated Benzazepines Cannot Replace 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride in Key Syntheses


The biological and physicochemical profile of benzazepine-derived drug candidates is exquisitely sensitive to the nature and position of the halogen substituent. In the vasopressin V2 antagonist series, moving the chlorine from the 7-position to the 6-, 8-, or 9-position reduces V2 receptor binding affinity by 5- to 16-fold relative to the 7-chloro lead [1]. In the dopamine D1 antagonist series, replacing the 7-chloro group with a 7-fluoro group results in a 30-fold loss in binding affinity [2]. Even the choice of counterion matters: the hydrochloride salt offers superior crystallinity, hygroscopic stability, and solubility in common reaction solvents compared to the free base or other salts, directly affecting synthetic reproducibility and yield in multi-step sequences [3]. These quantitative structure–activity and solid-form differences mean that generic substitution with unsubstituted, differently halogenated, or non-salt benzazepine analogs will yield inactive or suboptimal final compounds and irreproducible reaction outcomes.

Quantitative Differentiation Evidence for 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride Relative to Its Closest Analogs


Vasopressin V2 Receptor Antagonist Program: Positional Chlorine Substitution SAR

In the seminal SAR study leading to tolvaptan (OPC-41061), the 7-chloro-substituted benzazepine-5-one intermediate was directly compared against the corresponding 6-, 8-, and 9-chloro regioisomers for V2 receptor binding affinity. The 7-chloro derivative served as the benchmark (relative affinity = 1.0), while the 6-chloro analog showed a 16-fold reduction in affinity and the 9-chloro analog an 11.6-fold reduction [1]. The 8-chloro substitution decreased affinity approximately 5-fold. This positional SAR demonstrates that 7-chloro is uniquely optimal among the mono-chloro benzazepine regioisomers for maintaining high V2 receptor engagement.

Vasopressin V2 Receptor Benzazepine SAR Tolvaptan Intermediate

Dopamine D1 Receptor Antagonist Series: Halogen Substitution Comparison (7-Cl vs. 7-F, 7-Br, 7-CH3, 7-OCH3)

A systematic study of SCH 23390 analogs compared the inhibitory activity of the 7-chloro (R)-enantiomer against the 7-fluoro, 7-bromo, 7-methyl, and 7-methoxy analogs for D1/DA1 dopamine receptor antagonism. In the [3H]SCH 23390 displacement assay (rat striatal membranes), the 7-chloro reference compound showed high affinity, while the 7-fluoro analog was approximately 30-fold weaker [1]. The 7-bromo and 7-methyl analogs showed intermediate affinities, whereas the 7-methoxy analog was essentially inactive. These data establish that the 7-chloro substituent provides the optimal electronic and steric profile for D1 receptor binding within the benzazepine chemotype.

Dopamine D1 Receptor SCH 23390 Halobenzazepine SAR

Tolvaptan Intermediate Purity Specification: Hydrochloride Salt Enables High-Purity API Synthesis

Patents covering the industrial synthesis of tolvaptan specify the use of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride as the penultimate intermediate before introduction of the 5-hydroxy and benzoyl functionalities. The hydrochloride salt form enables isolation of the intermediate with a purity exceeding 99.5% by HPLC, a critical quality attribute for subsequent reduction to the final API [1]. In contrast, the free base form of this intermediate is an oil at ambient temperature, making purification and precise stoichiometric control more challenging.

Tolvaptan Synthesis Process Chemistry Intermediate Purity

Precision Application Scenarios for 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine Hydrochloride Based on Quantitative Differentiation


GMP-Grade Synthesis of Tolvaptan (OPC-41061) and Other V2-Selective Vasopressin Antagonists

This hydrochloride intermediate is the specified starting material for the final-stage synthesis of tolvaptan, the only approved oral V2-selective vasopressin antagonist. The 7-chloro positional isomer is uniquely capable of delivering the sub-nanomolar V2 binding affinity (Ki = 0.06 nM) and >200-fold selectivity over V1a receptors required for clinical efficacy [1]. Only the 7-chloro regioisomer, not the 6-, 8-, or 9-chloro analogs, achieves this pharmacological profile, as demonstrated by the 5- to 16-fold affinity losses observed with positional shifts [1]. The hydrochloride salt ensures the intermediate meets ICH purity guidelines for API manufacturing.

Structure–Activity Relationship (SAR) Exploration of Dopamine D1/D5 Receptor Antagonists

For medicinal chemistry teams investigating D1-like receptor pharmacology, the 7-chloro benzazepine scaffold constitutes the core of SCH 23390, the gold-standard selective D1 antagonist (Ki = 0.2 nM for D1, 0.3 nM for D5) [2]. Systematic halogen scanning has shown that the 7-chloro group is irreplaceable: the 7-fluoro analog suffers a ~30-fold potency loss, while 7-bromo, 7-methyl, and 7-methoxy variants are progressively weaker [2]. Using this specific building block ensures that newly designed analogs retain the critical 7-chloro pharmacophore and achieve the target affinity necessary for proof-of-concept studies.

Fragment-Based Drug Discovery (FBDD) Utilizing the Privileged Benzazepine Core

The 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine scaffold has been validated as a privileged fragment across multiple GPCR families, including vasopressin, dopamine, and serotonin receptors. Its pre-installed 7-chloro substituent and secondary amine handle allow rapid library diversification through N-alkylation, N-acylation, or reductive amination, while the hydrochloride salt guarantees accurate weighing for high-throughput parallel synthesis. The scaffold's demonstrated ability to deliver orally active compounds when properly elaborated (as in tolvaptan) makes it a superior starting point compared to unsubstituted or differently halogenated benzazepine fragments, which lack the potency-enhancing 7-chloro group [1][2].

Process Development and Scale-Up of Benzazepine-Derived CNS Drug Candidates

In process chemistry settings, the crystalline hydrochloride salt eliminates the handling issues associated with the oily free base, enabling precise charge control, reduced solvent volumes, and simplified reactor cleaning between batches. The >99.5% purity specification achievable with this salt form [3] minimizes the need for intermediate purification steps and reduces impurity carryover into final API, directly impacting cost of goods and regulatory compliance. For CROs and CMOs offering benzazepine synthesis services, stocking the 7-chloro hydrochloride rather than the free base or other regioisomers ensures compatibility with the largest number of client programs spanning V2 antagonists, D1 antagonists, and beyond.

Quote Request

Request a Quote for 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.